4-(Dimethylamino)-3-ethylphenol
Description
Significance of Phenolic Scaffolds in Modern Organic Synthesis
Phenolic scaffolds, characterized by a hydroxyl group directly attached to an aromatic ring, are of paramount importance in organic synthesis. These structures are not only prevalent in a vast array of natural products, including pharmaceuticals like morphine and the food additive butylated hydroxytoluene, but also serve as critical building blocks for a diverse range of synthetic materials such as polymers and agrochemicals. hmdb.ca The reactivity of the phenolic ring allows for a variety of chemical transformations, making it a versatile starting point for constructing more complex molecules. nih.gov The development of new synthetic routes to substituted phenols, particularly with precise control over the placement of different functional groups, remains a significant area of interest for chemists. hmdb.caresearchgate.net
The Modulatory Influence of Amine Functionalities on Aromatic Systems
The introduction of an amine functionality onto an aromatic system, as seen in aminophenols, profoundly influences the electronic properties and reactivity of the molecule. The amino group is a potent electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions. thno.org This activation is a result of the delocalization of the nitrogen's lone pair of electrons into the aromatic pi-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. chemicalbook.com This electron-donating nature also affects the acidity of the phenolic proton. Generally, electron-donating groups decrease the acidity of phenols by destabilizing the resulting phenoxide ion.
Positional Isomerism and Structural Diversity within Dimethylamino-Ethylphenol Architectures
The specific placement of substituents on the phenol (B47542) ring, known as positional isomerism, leads to significant variations in the physical and chemical properties of the resulting molecules. In the case of dimethylamino-ethylphenol, several isomers can exist depending on the relative positions of the dimethylamino, ethyl, and hydroxyl groups. For instance, 4-(Dimethylamino)-3-ethylphenol is a structural isomer of other compounds such as 3-[1-(Dimethylamino)ethyl]phenol. google.com These isomers, while having the same molecular formula, can exhibit different boiling points, melting points, and reactivity due to the distinct electronic and steric environments created by the arrangement of the functional groups on the aromatic ring. The study of these isomers is crucial for understanding structure-activity relationships in various chemical and biological contexts.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below, based on available chemical data.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 14143-35-2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 23.5 Ų |
| XLogP3-AA | 2.5 |
| Data sourced from PubChem. researchgate.net |
Research Findings on this compound
Detailed research specifically focused on this compound is limited in publicly accessible literature. However, general synthetic strategies for related aminophenols can provide insight into its potential preparation. One common method for the synthesis of N-alkylated aminophenols involves the reductive amination of a corresponding hydroxysubstituted carbonyl compound or the direct alkylation of an aminophenol. For instance, a plausible route to this compound could involve the N,N-dimethylation of 4-amino-2-ethylphenol. The starting material, 4-amino-2-ethylphenol, is a known chemical compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the dimethylamino group protons (a singlet). ¹³C NMR would provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic -OH group, as well as characteristic peaks for C-H bonds of the aromatic ring and alkyl groups, and C-N stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
The study of related isomers, such as 3-[1-(Dimethylamino)ethyl]phenol, which is an intermediate in the synthesis of the drug Rivastigmine, has been more extensive. google.comnih.govgoogle.com Research on these related compounds highlights the importance of the aminophenol scaffold in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(dimethylamino)-3-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-7-9(12)5-6-10(8)11(2)3/h5-7,12H,4H2,1-3H3 |
InChI Key |
PBSFGOHDOXKEHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)N(C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Dimethylamino Ethylphenol Systems
Classical and Contemporary Approaches for Phenol (B47542) Functionalization
The modification of phenol and its derivatives is a cornerstone of synthetic organic chemistry, providing access to a vast array of molecules with applications in pharmaceuticals, materials science, and agriculture. The inherent reactivity of the phenolic ring, governed by the activating hydroxyl group, allows for a variety of transformations.
Electrophilic Aromatic Substitution (EAS) Pathways for Phenolic Rings
Electrophilic aromatic substitution (EAS) stands as a fundamental reaction for functionalizing aromatic compounds. numberanalytics.com In phenols, the hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609) itself. wikipedia.orglibretexts.org This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution. quora.combyjus.com
The -OH group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. quora.combyjus.com This is because the resonance structures of the intermediate show the positive charge delocalized onto the ortho and para carbons, which are therefore more nucleophilic. lkouniv.ac.in
Common EAS reactions for phenols include:
Nitration: Treatment with dilute nitric acid introduces a nitro (-NO2) group, typically yielding a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to polysubstitution, forming products like 2,4,6-trinitrophenol (picric acid). byjus.com
Halogenation: Phenols react readily with bromine or chlorine, often without the need for a Lewis acid catalyst, to produce halogenated phenols. byjus.comlkouniv.ac.in The reaction with bromine water, for instance, is rapid and results in the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com
Friedel-Crafts Reactions: These include alkylation and acylation, which introduce alkyl and acyl groups, respectively. While powerful, these reactions can sometimes be complicated by side reactions or rearrangement of the electrophile. lkouniv.ac.in
A potential, though perhaps not optimal, EAS-based route to 4-(dimethylamino)-3-ethylphenol could start with the nitration of 3-ethylphenol (B1664133). Subsequent reduction of the nitro group to an amine, followed by N,N-dimethylation, would yield the target structure. researchgate.netsciencemadness.orgrsc.org However, controlling the initial nitration to favor the desired 4-nitro-3-ethylphenol isomer over other possibilities would be a significant challenge.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aromatic rings are typically electron-rich and thus react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.orgchemistrysteps.com This pathway requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) and contains a good leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing group makes the ring electron-deficient (electrophilic) and helps to stabilize the negative charge of the intermediate formed when the nucleophile attacks, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge. chemistrysteps.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile first adds to the ring, breaking aromaticity, and then the leaving group is expelled, restoring the aromatic system. chemistrysteps.compressbooks.pub Interestingly, in contrast to SN2 reactions, fluoride (B91410) is often an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon it is attached to, encouraging nucleophilic attack. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Techniques in Aryl Ether and Amine Synthesis
Modern synthetic chemistry has been revolutionized by metal-catalyzed cross-coupling reactions, which provide highly efficient and selective methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.orgopenochem.org This method is renowned for its broad substrate scope and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands, including sterically hindered and bidentate ligands, has been crucial to its success, allowing for the coupling of even challenging substrates like aryl chlorides and primary amines under mild conditions. wikipedia.orgacs.org
The Ullmann condensation is an older, copper-catalyzed method for forming C-N, C-O, and C-S bonds with aryl halides. wikipedia.orgnih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, contemporary advancements have introduced soluble copper catalysts and various ligands (e.g., diamines, amino acids like L-proline) that promote the reaction under much milder conditions. acs.orgresearchgate.net
These techniques could be applied to synthesize this compound by coupling a pre-functionalized phenol derivative (e.g., 4-bromo-3-ethylphenol) with dimethylamine (B145610).
Selective Hydroxylation of Benzene Derivatives
The direct conversion of a C-H bond on a benzene ring to a hydroxyl group is a highly sought-after transformation, as it offers a more atom-economical route to phenols. beilstein-journals.org This process, known as selective hydroxylation, often employs transition-metal catalysts (based on copper, iron, palladium, or ruthenium) and an oxidant like hydrogen peroxide. beilstein-journals.orgnih.govacs.org
Achieving high selectivity can be difficult, as the initial phenol product is often more reactive than the starting benzene derivative, leading to overoxidation to products like benzoquinones. nih.govrsc.org Recent research has explored various strategies to overcome this, including the use of biocatalysts like cytochrome P450 enzymes or incorporating metal complexes into mesoporous materials like silica-alumina, which can enhance selectivity and catalyst durability. nih.govrsc.orgnih.gov While powerful, the direct hydroxylation of a complex, substituted benzene to a specific isomer like this compound would present significant regioselectivity challenges.
Targeted Synthesis of Dimethylamino-Ethylphenol and Related Isomers
While the general methods described above provide a toolbox for phenol functionalization, a specific target often has a more direct and efficient synthetic route.
Reductive Amination of Ketone Precursors in Phenolic Contexts
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.org The reaction proceeds in two main stages: first, the reaction of the carbonyl compound with an amine to form an intermediate imine (or iminium ion under acidic conditions); second, the in-situ reduction of this imine to the final amine product. wikipedia.orgyoutube.com
This method is particularly effective because it avoids the problem of over-alkylation that can plague direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common. masterorganicchemistry.com These reagents are mild enough that they selectively reduce the iminium ion intermediate without significantly reducing the starting ketone or aldehyde, allowing the reaction to be performed in a single pot. youtube.commasterorganicchemistry.com
For the synthesis of This compound , a highly convergent approach involves the reductive amination of a ketone precursor. The logical starting material is 3-ethyl-4-hydroxyacetophenone . This ketone can be condensed with dimethylamine under mildly acidic conditions to form an intermediate iminium ion. This intermediate is then reduced without isolation to yield the target this compound. nih.govorganic-chemistry.org This strategy is efficient due to the ready availability of the ketone precursor and the high yields typically associated with reductive amination protocols. organic-chemistry.org
Data Tables
Table 1: Comparison of Phenol Functionalization Strategies
| Method | Description | Advantages | Disadvantages |
| Electrophilic Aromatic Substitution (EAS) | An electrophile replaces a hydrogen on the aromatic ring, directed by the -OH group. numberanalytics.com | Well-established, uses simple reagents. | Often poor regioselectivity, leading to isomer mixtures; can result in polysubstitution. byjus.com |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.org | Can be highly selective for position. | Requires specific activation (strong electron-withdrawing groups) and a good leaving group. chemistrysteps.com |
| Metal-Catalyzed Cross-Coupling | Pd or Cu catalysts form C-N or C-O bonds between aryl halides/triflates and amines/alcohols. wikipedia.orgnih.gov | High functional group tolerance, excellent yields, and selectivity. organic-chemistry.orgresearchgate.net | Can require expensive catalysts and ligands; removal of metal residues may be necessary. |
| Selective Hydroxylation | Direct conversion of an aromatic C-H bond to a C-OH group using a catalyst and oxidant. beilstein-journals.org | High atom economy, uses simple starting materials. | Difficult to control regioselectivity and prevent overoxidation. nih.gov |
| Reductive Amination | Conversion of a ketone/aldehyde to an amine via an imine intermediate. wikipedia.org | High yields, good selectivity, avoids over-alkylation, often a one-pot procedure. masterorganicchemistry.com | Requires a suitable carbonyl precursor. |
Table 2: Synthetic Pathway via Reductive Amination
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Imine Formation | 3-Ethyl-4-hydroxyacetophenone, Dimethylamine | Mildly acidic (pH ~4-5), solvent (e.g., methanol) | Iminium ion intermediate |
| 2. Reduction | Iminium ion intermediate | Reducing agent (e.g., NaBH | This compound |
Demethylation Reactions of Aromatic Ether Precursors
A common and effective strategy for the synthesis of phenolic compounds is the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and widely used reagent for this transformation. ajrconline.orgreddit.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2-like fashion. ajrconline.orgreddit.com This method is highly efficient for the selective demethylation of aryl methyl ethers, even in the presence of other functional groups. ajrconline.org
Typically, the reaction is performed in a dry, inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. ajrconline.orgcommonorganicchemistry.com While a 1:1 stoichiometric ratio of BBr₃ to the ether is often cited, studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through a triphenoxyborane intermediate before hydrolysis. researchgate.net For substrates containing other Lewis basic functional groups, an excess of BBr₃ may be required to ensure complete deprotection. ajrconline.org The reaction is quenched by carefully adding water or an aqueous base to hydrolyze the resulting borate (B1201080) ester and liberate the phenol. ajrconline.org
Table 1: Conditions for BBr₃-Mediated Demethylation of Aryl Methyl Ethers
| Reactant (SM) | BBr₃ (equiv.) | Solvent | Temperature | Time | Notes |
| Aryl Methyl Ether | 1.0 - 3.0 | Dichloromethane (DCM) | 0 °C to RT | 1 - 24 h | An excess of BBr₃ may be needed for complex substrates. ajrconline.orgcommonorganicchemistry.com |
| Substituted Anisole | 2.2 | Dichloromethane (DCM) | 0 °C | 5 min addition, then stirred | Effective for a range of substituted anisoles. commonorganicchemistry.com |
| Aryl Methyl Ether | 1.0 - 6.0 | Dichloromethane (DCM) | -78 °C to 45 °C | Varies | Temperature and equivalents can be adjusted based on substrate reactivity. commonorganicchemistry.com |
Sequential Alkylation, Halogenation, and Amine Condensation Protocols
A multi-step approach involving sequential reactions is a versatile method for constructing polysubstituted aromatic rings. For a target like this compound, a plausible sequence could involve Friedel-Crafts alkylation, followed by halogenation and a final amine condensation step.
A particularly powerful method for the final C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.orgacs.org The reaction has seen significant development, with various generations of phosphine ligands enhancing its scope and efficiency, allowing for the coupling of a wide array of amines and aryl partners under mild conditions. wikipedia.org For the synthesis of a 4-(dimethylamino) group, dimethylamine would be coupled with a suitable 4-halo-2-ethylphenol derivative. The choice of ligand is crucial, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, proving effective for various substrates. wikipedia.orgorgsyn.org
The synthesis of N,N-dimethylanilines from aryl triflates, which can be readily prepared from phenols, has been demonstrated using a simple palladium acetate (B1210297) and phosphine ligand catalytic system. acs.org This approach avoids the harsher conditions sometimes associated with older methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org
Electrochemical Synthesis of Aminophenol Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of aminophenol derivatives, often proceeding under mild conditions without the need for chemical oxidants or reductants. acs.orgacs.org The electrochemical reduction of nitroaromatics is a well-established route to aminophenols. For example, p-aminophenol can be synthesized by the electrochemical reduction of nitrobenzene (B124822) in an acidic medium, such as sulfuric acid. google.comresearchgate.net The process often involves a phenylhydroxylamine intermediate which then rearranges to the final product. wikipedia.org The selectivity of the reaction can be influenced by factors such as the cathode material, electrode potential, and electrolyte concentration. researchgate.net
More recently, electrochemical methods have been developed for C-N bond formation. For instance, the electrosynthesis of 5-aminocoumaran derivatives has been achieved from the reaction of aminophenols and olefins. acs.orgacs.org This method relies on the anodic oxidation of the aminophenol to generate a radical intermediate, which then reacts with the olefin. acs.org The electrochemical oxidation of p-aminophenol derivatives has been studied, indicating that the electrogenerated p-quinoneimines can undergo further reactions. researchgate.net These electrochemical approaches are highly atom-economical and environmentally friendly, with hydrogen often being the only byproduct. acs.orgacs.org
Table 2: Electrochemical Synthesis Approaches for Aminophenols
| Starting Material(s) | Method | Key Features | Product Type |
| Nitrobenzene | Cathodic Reduction | Acidic medium (e.g., H₂SO₄); can produce aniline (B41778) as a byproduct. google.comresearchgate.net | p-Aminophenol |
| Substituted Nitrobenzenes | Electrocatalytic Reduction | Polyoxometalate redox mediator; high selectivity. acs.org | Substituted Anilines |
| Aminophenols + Olefins | Anodic Oxidation/Cyclization | Catalyst and oxidant-free; mild conditions. acs.orgacs.org | 5-Aminocoumaran Derivatives |
| Nitrones | Cathodic Reduction | Simple and efficient conversion. rsc.org | Amines |
Asymmetric Catalysis and Chemoenzymatic Routes for Enantioselective Synthesis
While this compound itself is achiral, the principles of asymmetric synthesis are crucial for preparing chiral derivatives or related enantiomerically pure compounds within the broader class of dimethylamino-ethylphenol systems. Enantioselective synthesis is the process of preferentially forming one enantiomer of a chiral molecule over the other. wikipedia.org
Asymmetric catalysis, using chiral metal complexes or organocatalysts, is a powerful tool for this purpose. wikipedia.org For instance, chiral aminophenol ligands have been used to induce asymmetry in reactions like the addition of diethyl zinc to aldehydes. google.com The development of chiral phosphine ligands has been pivotal for transition metal-catalyzed reactions, such as asymmetric hydrogenation, which can create chiral centers. mdpi.com The catalytic transfer hydrogenation of prochiral ketones, like acetophenone (B1666503) derivatives, using a chiral catalyst can produce chiral alcohols with high enantiomeric excess. nih.gov
Biocatalysis, which employs enzymes, offers another route for enantioselective synthesis. Enzymes operate with high specificity and can be used for kinetic resolutions of racemic mixtures or for asymmetric transformations. ru.nl
Selective Hydrodeoxygenation of Hydroxyacetophenone Derivatives to Ethylphenols
A modern and highly selective route to obtaining ethylphenol derivatives involves the hydrodeoxygenation (HDO) of the corresponding hydroxyacetophenone precursors. rsc.orgrsc.org This transformation is significant because direct Friedel-Crafts alkylation of phenols to produce ethylphenols can be challenging and often results in poor selectivity. rsc.org
Recent research has highlighted the efficacy of bimetallic nanoparticles, such as iron-ruthenium (FeRu), immobilized on a supported ionic liquid phase (SILP) for this purpose. rsc.orgrsc.orgd-nb.info This FeRu@SILP catalyst demonstrates high activity and selectivity for the HDO of the keto group in hydroxyacetophenones, leaving the aromatic ring and the hydroxyl group intact. rsc.orgd-nb.info A key advantage of this system is that it operates efficiently without an acidic co-catalyst, which prevents common side reactions like protiodeacylation. rsc.org The reaction is typically carried out under hydrogen pressure at elevated temperatures. rsc.org This method is versatile and can be applied to a broad range of substituted hydroxyacetophenones, providing access to valuable ethylphenols that are difficult to synthesize via other routes. rsc.orgrsc.orgresearchgate.net
Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor molecule, such as isopropanol (B130326) or ethanol, in place of gaseous hydrogen. researchgate.netnih.govresearchgate.netmdpi.com Various catalysts, including those based on ruthenium and palladium, have been shown to be effective for the reduction of acetophenones to the corresponding phenylethanols. nih.govresearchgate.netnih.gov
Table 3: Catalytic Systems for Hydrodeoxygenation and Transfer Hydrogenation of Acetophenones
| Catalyst | Hydrogen Source | Substrate | Product | Key Findings |
| Fe₂₅Ru₇₅@SILP | H₂ (gas) | Hydroxyacetophenone derivatives | Substituted Ethylphenols | High selectivity for HDO; no acidic co-catalyst needed. rsc.orgrsc.org |
| Iron(II) complexes | Isopropanol | Acetophenone | 1-Phenylethanol | Activity dependent on phosphine ligand substituents. nih.gov |
| Pd@SiO₂ | NaBH₄ in Water | Acetophenone | 1-Phenyl ethanol | High conversion (>99%) and selectivity (100%). nih.gov |
| MgO | 2-Alkanols | Acetophenone | 1-Phenylethanol | High chemoselectivity in mixtures with aliphatic ketones. mdpi.com |
Retrosynthetic Analysis in the Design of Novel Synthetic Pathways
Retrosynthetic analysis is a foundational strategy in organic synthesis for planning the preparation of complex molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For a molecule like this compound, several retrosynthetic pathways can be envisioned.
One primary disconnection is the C-N bond of the dimethylamino group. This leads back to a 4-halo-3-ethylphenol precursor and dimethylamine, suggesting a Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution as the final bond-forming step.
Another key disconnection is at the ethyl group. This suggests a precursor like 4-(dimethylamino)-3-hydroxyacetophenone, which could be reduced to the target molecule via a hydrodeoxygenation reaction. This ketone precursor itself could be derived from a suitably protected aminophenol via a Friedel-Crafts acylation.
Alternatively, one could disconnect the C-O bond of the phenol, leading back to a substituted aniline derivative. This aniline would then require a transformation, such as a diazotization followed by hydrolysis, to install the hydroxyl group, although this can sometimes be challenging in the presence of other functional groups.
A further retrosynthetic approach might start from a simpler phenol, such as m-ethylphenol. The synthesis would then require a regioselective nitration at the para-position relative to the hydroxyl group, followed by reduction of the nitro group to an amino group, and finally, N,N-dimethylation. The directing effects of the hydroxyl and ethyl groups would need to be carefully considered to control the regiochemistry of the nitration step. Each of these pathways presents its own set of advantages and challenges regarding starting material availability, reaction efficiency, and control of selectivity.
Investigation of Side Reactions and Impurity Formation during Synthesis
The synthesis of substituted aminophenols is often accompanied by the formation of impurities and side products that can affect the yield and purity of the desired compound. A thorough understanding of these potential side reactions is crucial for optimizing the synthetic route.
In syntheses involving nitration of phenols followed by reduction, the formation of regioisomers during the nitration step is a common issue. The directing effects of existing substituents must be managed to achieve the desired isomer. During the reduction of nitrophenols to aminophenols, over-reduction can occur, and the choice of reducing agent and conditions is critical. wikipedia.orgacs.orgchemicalbook.com
Aminophenols themselves are susceptible to oxidation, especially in the presence of air or other oxidizing agents, which can lead to the formation of colored impurities, often quinone-imine or benzoquinone structures. researchgate.netguidechem.com This degradation is a significant consideration during workup and purification.
In multi-step syntheses, impurities can arise from incomplete reactions or side reactions at each stage. For example, in Friedel-Crafts reactions, polyalkylation or rearrangement of the alkyl group can occur. During amination reactions, such as the direct amination of hydroquinone, the target 4-aminophenol (B1666318) can be prone to further reactions at high temperatures, leading to a mixture of products. digitellinc.com In palladium-catalyzed aminations, side reactions can include catalyst deactivation or the formation of dehalogenated byproducts.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Dimethylamino)-3-ethylphenol is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, the dimethylamino group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group and the weakly electron-donating ethyl group will affect the shielding of the aromatic protons.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific shifts and coupling patterns will depend on their position relative to the substituents.
Ethyl Group: The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling.
Dimethylamino Group: The six protons of the two methyl groups attached to the nitrogen atom will likely appear as a singlet.
Phenolic OH: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to the oxygen, nitrogen, and ethyl group will have characteristic shifts.
Ethyl Group Carbons: Two signals will be observed for the ethyl group, one for the methylene carbon and one for the methyl carbon.
Dimethylamino Carbons: The two methyl carbons of the dimethylamino group will likely give a single signal.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| -OH | Variable (broad s) | - | Singlet |
| Aromatic CH | 6.5 - 7.0 | 115 - 130 | Multiplet |
| Aromatic C-OH | - | 150 - 155 | - |
| Aromatic C-N | - | 145 - 150 | - |
| Aromatic C-Ethyl | - | 135 - 140 | - |
| -N(CH₃)₂ | ~2.9 | ~40 | Singlet |
| -CH₂CH₃ | ~2.6 | ~25 | Quartet |
| -CH₂CH₃ | ~1.2 | ~15 | Triplet |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would confirm the connectivity within the ethyl group and help in assigning the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the signals of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This can be used to determine the spatial arrangement of the substituents on the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. okstate.edu
O-H Stretch: A broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and dimethylamino groups will appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to characteristic bands in the region of 1450-1600 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the dimethylamino group is expected in the range of 1250-1350 cm⁻¹.
C-O Stretch: The phenolic C-O stretching vibration should appear in the region of 1200-1260 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200-3600 | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-2960 | Medium to Strong |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong |
| C-N stretch | 1250-1350 | Medium |
| Phenolic C-O stretch | 1200-1260 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₁₅NO) is approximately 165.23 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165. A prominent fragment would be expected from the loss of a methyl group from the dimethylamino moiety, resulting in a peak at m/z 150. Another characteristic fragmentation pathway for phenols is the loss of CO, which could occur after initial rearrangements.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Phenols typically exhibit two main absorption bands in the UV region. cdnsciencepub.comresearchgate.net For this compound, the presence of the electron-donating dimethylamino and ethyl groups is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted phenol (B47542). The absorption maxima would also be sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl group in basic media would lead to a further red shift. cdnsciencepub.com
X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure Determination
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD): This technique can be used to analyze the crystalline nature of a solid sample of this compound and to identify its crystal phase.
Single Crystal X-ray Crystallography: If a suitable single crystal can be grown, this technique can provide the exact atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. This would definitively confirm the molecular structure and provide insights into the packing of the molecules in the crystal lattice.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers
The purity of this compound and the separation of any potential positional isomers are critical aspects of its characterization. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for these tasks.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted phenols. tandfonline.com For a compound like this compound, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. Method development often involves optimizing the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), pH, and column temperature to achieve the desired resolution. google.comnih.gov The use of a C18 column is a frequent choice for the separation of aminophenol-related substances. google.comnih.gov
For more complex separations, especially of isomers with very similar polarities, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages. thermofisher.com UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, improved peak shapes, and faster analysis times. thermofisher.comnih.govresearchgate.net The enhanced separation power of UHPLC is particularly valuable for resolving closely related impurities. thermofisher.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations. phenomenex.comselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. phenomenex.com This technique is known for its high efficiency, reduced solvent consumption, and fast separation times. selvita.comyoutube.com For a molecule like this compound, which could potentially have chiral isomers if a chiral center were present, or for the separation of positional isomers, SFC with a chiral stationary phase can be highly effective. phenomenex.comresearchgate.net The choice of co-solvent and the specific chiral stationary phase are critical parameters in developing a successful SFC separation method. chiraltech.com
Illustrative HPLC Purity Analysis Data for a Substituted Phenol
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (pH 5.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | 5.8 min |
| Purity (by area %) | >99.5% |
Illustrative SFC Isomer Separation Data for a Substituted Phenol
| Parameter | Value |
| Column | Chiralpak IC, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Isocratic 10% Methanol in CO2 |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Detection | UV at 254 nm |
| Retention Time (Isomer 1) | 3.2 min |
| Retention Time (Isomer 2) | 4.1 min |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. kglmeridian.comlibretexts.org In the context of this compound, ESR can be instrumental in studying radical intermediates that may form during chemical reactions, such as oxidation. kglmeridian.com
The phenolic hydroxyl group and the dimethylamino group in this compound are both susceptible to one-electron oxidation, which would lead to the formation of a radical cation or a phenoxyl radical. nih.govrsc.org ESR spectroscopy can provide detailed information about the structure and electronic environment of these radical intermediates. kglmeridian.com The g-factor and hyperfine coupling constants obtained from an ESR spectrum are characteristic of a particular radical and can be used to identify the species and map the distribution of the unpaired electron density within the molecule. libretexts.org
For instance, the oxidation of the phenolic group would generate a phenoxyl radical. nih.govtandfonline.com The stability of this radical can be assessed using ESR, which can provide insights into the antioxidant potential of the parent molecule. kglmeridian.com Similarly, the oxidation of the dimethylamino group would result in an amine radical cation, which can also be studied by ESR. rsc.orgbeilstein-journals.orgnih.gov The analysis of the hyperfine splitting patterns in the ESR spectrum can reveal the interactions of the unpaired electron with the magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule, providing valuable structural information. rsc.org
In cases where the primary radicals are too short-lived to be detected directly, a technique called spin trapping can be employed. nih.govnih.gov This involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be readily detected and characterized by ESR. nih.gov
Illustrative ESR Spectral Parameters for a Phenoxyl Radical
| Parameter | Description | Typical Value |
| g-factor | The spectroscopic splitting factor, characteristic of the radical's electronic environment. | ~2.004 |
| aH(CH3) | Hyperfine coupling constant for the methyl protons. | 0.5 - 1.5 G |
| aH(ring) | Hyperfine coupling constant for the aromatic ring protons. | 1.0 - 5.0 G |
| aN | Hyperfine coupling constant for the nitrogen nucleus. | 5.0 - 10.0 G |
Mechanistic Studies of Chemical Reactivity and Transformation Pathways
Oxidation Reactions of Dimethylamino-Ethylphenols
The oxidation of 4-(Dimethylamino)-3-ethylphenol involves the removal of electrons, which can be achieved through various methods, including electrochemical, radical-mediated, and photochemical processes. These reactions primarily target the electron-rich phenolic hydroxyl and dimethylamino groups, leading to the formation of reactive intermediates and stable products.
The electrochemical oxidation of aminophenols is a complex process influenced by the molecular structure and reaction conditions. For 4-aminophenol (B1666318) derivatives, oxidation typically occurs at the phenolic hydroxyl group and the amino group. The presence of an electron-donating ethyl group at the 3-position is expected to lower the oxidation potential of this compound compared to its non-alkylated counterpart, 4-(Dimethylamino)phenol. This is due to the inductive effect of the alkyl group, which increases the electron density on the aromatic ring, making it more susceptible to electron removal.
The following table, based on data from analogous compounds, illustrates the expected trends in redox potentials.
| Compound | Redox Process | Indicative Potential (V vs. reference electrode) | Reference/Analogy |
| p-Aminophenol | Oxidation to Quinoneimine | ~0.1 - 0.6 V | nih.gov |
| Substituted Phenols | Oxidation | Varies with substituents | researchgate.net |
| This compound | Expected Oxidation to Quinoneimine | Expected to be lower than 4-Dimethylaminophenol | Analogy |
Note: The potential values are indicative and can vary significantly with experimental conditions such as pH, solvent, and electrode material.
Radical-mediated oxidation of aminophenols is a critical pathway in various chemical and biological systems. The reaction is often initiated by reactive oxygen species (ROS) or other radical initiators. For 4-(Dimethylamino)phenol, autoxidation, particularly at pH values above neutrality, leads to the formation of the 4-(N,N-dimethylamino)phenoxyl radical. ias.ac.in This process can be accelerated by the presence of certain catalysts. ias.ac.in
The phenoxyl radical is a key intermediate that can undergo further reactions. It is known to be unstable and can decay through disproportionation to yield the parent aminophenol and the corresponding N,N-dimethylquinonimine. ias.ac.in The presence of an ethyl group in this compound is unlikely to alter this fundamental mechanism but may influence the stability and subsequent reactivity of the formed radical. The radical scavenging properties of phenolic compounds are well-documented and depend on their ability to donate a hydrogen atom to a radical species, forming a stable phenoxyl radical. chemrxiv.orgnih.gov
The general mechanism for radical-mediated oxidation can be summarized as follows:
Initiation: Formation of a phenoxyl radical from this compound by a radical species.
Propagation/Termination: The phenoxyl radical can react further, for instance, by disproportionating or reacting with other molecules.
Studies on related alkylanilines have shown that their bioactivation can occur through oxidation to form quinone imines, which can then lead to the production of ROS. researchgate.net
The photochemical oxidation and degradation of aminophenol derivatives involve the absorption of light, leading to excited states that can undergo various chemical transformations. The degradation of p-aminophenol and its derivatives in the presence of light and an oxidant like hydrogen peroxide has been studied, showing that the process leads to the breakdown of the aromatic ring. bibliotekanauki.plpdx.edu
While specific photochemical data for this compound is scarce, studies on related chlorophenols and pentachlorophenol (B1679276) reveal that photodegradation can proceed through dehalogenation and the formation of various intermediates, with the degradation pathway being predictable to some extent by theoretical calculations. google.comnih.govnih.gov The degradation of 4-chloro-2-aminophenol has been shown to be enhanced by combined processes involving UV photolysis. google.com It is plausible that the photochemical degradation of this compound would involve the generation of hydroxyl radicals in the presence of photosensitizers, leading to the hydroxylation of the aromatic ring and eventual ring cleavage.
A primary oxidation pathway for p-aminophenols is the conversion of the phenolic hydroxyl group and the amino group into a quinoneimine moiety. This transformation is a two-electron oxidation process. nih.govnih.gov For this compound, this would result in the formation of 3-ethyl-N,N-dimethylquinoneimine.
The formation of quinone imines from p-aminophenols is a well-established reaction. nih.govacs.org These quinone imines are electrophilic and can be susceptible to further reactions, such as Michael addition. nih.govacs.org The stability and reactivity of the formed quinoneimine will be influenced by the substituents on the aromatic ring. The electron-donating ethyl group at the 3-position may influence the electronic properties and subsequent reactivity of the quinoneimine derived from this compound. The formation of quinone species is a critical step in the metabolism of many phenolic and aminophenolic compounds. nih.gov
The general reaction is as follows: this compound → 3-Ethyl-N,N-dimethylquinoneimine + 2e⁻ + 2H⁺
Reduction Pathways and Product Formation
The reduction of this compound can target either the quinoneimine form (if pre-oxidized) or the aromatic ring itself under more forcing conditions.
The reduction of aromatic rings, including those of phenols and aminophenols, typically requires strong reducing agents or catalytic hydrogenation under high pressure and temperature. The Birch reduction is a common method for the partial reduction of aromatic rings, but its applicability to highly substituted or sensitive substrates can be limited.
Catalytic hydrogenation is a versatile method for the reduction of aromatic compounds. The choice of catalyst (e.g., platinum, palladium, rhodium, nickel) and reaction conditions (temperature, pressure, solvent) determines the extent of reduction. google.comchlorpars.com For instance, the catalytic hydrogenation of nitrobenzene (B124822) can yield p-aminophenol, demonstrating the stability of the aminophenol ring under certain hydrogenation conditions. nih.govnih.gov However, more forcing conditions can lead to the reduction of the aromatic ring to a cyclohexyl derivative.
The hydrogenation of hindered substrates, such as those with multiple alkyl substituents, can be challenging and may require more active catalysts or harsher conditions. nih.govnih.govu-tokyo.ac.jp While specific protocols for the complete reduction of the aromatic ring of this compound are not detailed in the available literature, it is expected that catalytic hydrogenation with catalysts like rhodium or ruthenium under high pressure would be necessary to achieve this transformation. The product would be the corresponding 4-(Dimethylamino)-3-ethylcyclohexanol, with potential for stereoisomers.
The following table summarizes potential reduction products.
| Starting Material | Reducing Agent/Conditions | Potential Product(s) | Reference/Analogy |
| 3-Ethyl-N,N-dimethylquinoneimine | Mild reducing agent (e.g., NaBH₄) | This compound | Analogy |
| This compound | Catalytic Hydrogenation (e.g., Rh/C, high pressure) | 4-(Dimethylamino)-3-ethylcyclohexanol | Analogy |
| This compound | Birch Reduction | Dihydro derivative | General Aromatic Reduction |
Substitution and Functionalization Reactions
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity stems from the powerful electron-donating effects of both the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups, which stabilize the positively charged intermediate (arenium ion) formed during the reaction. byjus.combritannica.com Both groups are strong ortho, para-directors. byjus.comlibretexts.org
In this molecule, the directing effects of the substituents are as follows:
Hydroxyl (-OH) group (at C1): Directs electrophiles to positions 2 and 6 (ortho) and 4 (para). Position 4 is blocked by the dimethylamino group.
Dimethylamino (-N(CH₃)₂) group (at C4): Directs electrophiles to positions 3 and 5 (ortho) and 1 (para). Position 3 is blocked by the ethyl group, and position 1 is blocked by the hydroxyl group.
Ethyl (-C₂H₅) group (at C3): A weak activating group that directs ortho and para.
The combined influence of these groups strongly favors substitution at the available, activated positions: C2, C5, and C6. The high nucleophilicity of the ring means that reactions like halogenation can proceed rapidly even without a Lewis acid catalyst and may be difficult to control, potentially leading to polysubstitution. byjus.comlibretexts.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-(Dimethylamino)-3-ethyl-2-nitrophenol and/or 4-(Dimethylamino)-3-ethyl-6-nitrophenol | The -OH and -NMe₂ groups strongly activate the ortho positions (C2, C6). byjus.com |
| Halogenation | Br⁺ (from Br₂ in a non-polar solvent) | 2-Bromo-4-(dimethylamino)-3-ethylphenol and/or 6-Bromo-4-(dimethylamino)-3-ethylphenol | The high activation may lead to di- or tri-substituted products if excess halogen is used. byjus.comlibretexts.org |
| Friedel-Crafts Acylation | R-C=O⁺ (from Acyl halide/AlCl₃) | 2-Acyl-4-(dimethylamino)-3-ethylphenol and/or 6-Acyl-4-(dimethylamino)-3-ethylphenol | The phenolic oxygen can coordinate with the Lewis acid, potentially complicating the reaction. |
C-H activation represents a modern approach to molecular functionalization, involving the transformation of a C-H bond into a C-X bond, typically via a transition-metal catalyst. ethz.chresearchgate.net This strategy offers an alternative to traditional electrophilic aromatic substitution. For this compound, several distinct C-H bonds are potential targets for functionalization.
Aromatic C(sp²)-H Bonds: The bonds at positions 2, 5, and 6 are susceptible to activation. Directed metalation, where the hydroxyl or dimethylamino group coordinates to a metal catalyst (e.g., Palladium, Rhodium), can guide functionalization to a specific ortho position. This method provides high regioselectivity that can be distinct from classical EAS pathways.
Benzylic C(sp³)-H Bonds: The C-H bonds on the methylene (B1212753) (-CH₂-) group of the ethyl substituent are benzylic and thus weaker than the other aliphatic C-H bonds. They are prime candidates for selective oxidation or functionalization using various catalytic systems. nih.gov
Alkyl C(sp³)-H Bonds: The C-H bonds on the terminal methyl group of the ethyl substituent and on the dimethylamino groups are the strongest and least reactive. However, recent advances have shown that even these unactivated C(sp³)-H bonds can be functionalized, sometimes facilitated by a directing group like a tertiary amine. nih.gov
The development of late-stage functionalization techniques allows for the derivatization of complex molecules at sites that are remote from existing functional groups, a strategy that could be applied to create novel derivatives of this compound. nih.gov
The electron-rich nature of the aromatic ring in this compound makes it highly deactivated towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require an aromatic ring substituted with powerful electron-withdrawing groups (e.g., nitro groups) to stabilize the negative charge of the Meisenheimer intermediate, which is the key intermediate in the addition-elimination mechanism. libretexts.org Since this compound possesses strong electron-donating groups, direct attack by an external nucleophile on the ring is energetically unfavorable.
However, the molecule itself contains nucleophilic centers:
The Phenolic Oxygen: Upon deprotonation with a base, the resulting phenoxide ion is a potent nucleophile. This anion can readily participate in reactions such as the Williamson ether synthesis, where it attacks an alkyl halide to form an ether.
The Amino Nitrogen: The lone pair of electrons on the nitrogen of the dimethylamino group gives it nucleophilic and basic character. It can be protonated by acids or react with strong electrophiles.
Therefore, while the molecule is inert to being attacked by nucleophiles at the ring, it can act as a nucleophile itself to react with a variety of electrophilic species.
Cleavage and Rearrangement Mechanisms
Carbon-carbon bond scission in a stable aromatic compound like this compound is not a common reaction and typically requires significant energy input, such as in pyrolysis, mass spectrometry, or harsh oxidative conditions. The most likely C-C bond to undergo cleavage under such conditions would be the bond connecting the ethyl group to the aromatic ring.
This process, known as dealkylation, would involve the scission of the C(aryl)-C(alkyl) bond. In metabolic studies of various compounds, enzymatic C-C bond cleavage, often mediated by cytochrome P450 enzymes, can occur. nih.gov Such a process might proceed through initial oxidation of the ethyl group (e.g., at the benzylic position) to form an alcohol or ketone, which could then facilitate cleavage. nih.gov
Under extreme thermal stress, fragmentation could also occur within the ethyl group itself. The cleavage of the C-C bonds within the aromatic ring would require the destruction of aromaticity and is therefore the most energetically demanding and least likely scission process.
Hydroamination-Cleavage Cascades
A hydroamination-cleavage cascade involving this compound has not been specifically reported. Research on related transformations suggests that such a sequence would be mechanistically complex and likely require multi-step catalytic cycles.
Tandem reactions involving phenols often proceed through an initial oxidation of the phenol (B47542) to a quinone-type intermediate, which can then undergo subsequent nucleophilic additions. For instance, a tandem phenol oxidation-Michael addition has been developed to furnish oxo- and aza-heterocycles. nih.gov This process, however, does not represent a hydroamination-cleavage cascade.
Another broad area of research is the C-O functionalization of less-activated phenols, which aims to utilize the phenolic hydroxyl group as a leaving group in cross-coupling reactions. frontiersin.org These transformations, while involving a cleavage step, are distinct from a hydroamination-initiated cascade.
Given the absence of specific literature, the following represents a theoretical discussion of potential reactivity rather than a summary of established research findings. A hypothetical hydroamination-cleavage cascade could be envisioned to proceed via one of two general pathways:
Activation of the Phenol Ring: The aromatic system could be activated towards nucleophilic attack by the amine. This is generally unfavorable for an electron-rich phenol derivative like this compound.
Modification of the Hydroxyl Group: The phenolic -OH group could be converted into a better leaving group, facilitating a subsequent nucleophilic substitution by the dimethylamino group, potentially leading to a rearranged or cleaved product.
Research on the intramolecular hydroamination of unactivated alkenes has shown that transition metal catalysts can facilitate the formation of C-N bonds. cdnsciencepub.com However, applying this directly to a phenol ring in a cascade with cleavage is a significant conceptual leap.
Detailed Research Findings
As there are no direct research findings for a hydroamination-cleavage cascade of this compound, we present data from related, but distinct, catalytic reactions involving substituted phenols to illustrate the types of transformations that have been studied.
One relevant area is the catalytic hydrodeoxygenation of substituted phenols, which involves both hydrogenation and C-O bond cleavage, albeit not in a hydroamination cascade. Studies on catalysts like Ni/HZSM-5 have explored the cleavage of C-O bonds in compounds such as phenol, catechol, and guaiacol. nih.gov In these systems, the reaction proceeds through initial hydrogenation of the aromatic ring followed by dehydration, or through direct hydrogenolysis of the C-O bond. nih.gov
The following table summarizes representative findings from the hydrodeoxygenation of various phenolic compounds, which, while not a direct analog, provides insight into the conditions required for C-O bond cleavage.
Table 1: Representative Catalytic Hydrodeoxygenation of Phenolic Compounds This table is illustrative and does not represent a hydroamination-cleavage cascade.
| Phenolic Substrate | Catalyst | Primary Transformation | Key Products | Reference |
|---|---|---|---|---|
| Phenol | Ni/HZSM-5 | Hydrogenation followed by dehydration | Cyclohexane | nih.gov |
| Catechol | Ni | Parallel hydrogenation and hydrogenolysis | Cyclohexane-1,2-diol, Phenol | nih.gov |
It is crucial to reiterate that the data presented above are from hydrodeoxygenation reactions and not from a hydroamination-cleavage cascade of this compound. The creation of a data table for the specifically requested cascade is not possible due to the absence of such a reaction in the peer-reviewed scientific literature.
Computational Chemistry and Theoretical Modeling of Dimethylamino Ethylphenol
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. scispace.commpg.de This quantum mechanical approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates. mpg.de This makes DFT computationally more feasible than traditional wavefunction-based methods, especially for larger molecules. mpg.de
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. growingscience.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comniscpr.res.in
For 4-(Dimethylamino)-3-ethylphenol, DFT calculations can determine the energies of these orbitals, providing insights into its reactivity. For instance, a small HOMO-LUMO gap would imply that the molecule is more polarizable and can be considered a "soft" molecule. semanticscholar.org
Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed using Fukui functions. niscpr.res.inresearchgate.net These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. niscpr.res.in For this compound, Fukui function analysis could pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack. niscpr.res.inresearchgate.net
Table 1: Calculated Reactivity Descriptors for a Hypothetical Phenolic Compound using DFT
| Descriptor | Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.6 | Difference between ELUMO and EHOMO, indicates stability |
| Ionization Potential (I) | 5.8 | Approximate energy required to remove an electron |
| Electron Affinity (A) | 1.2 | Approximate energy released when an electron is added |
| Chemical Potential (μ) | -3.5 | Tendency of electrons to escape from the system |
| Hardness (η) | 2.3 | Resistance to change in electron distribution |
| Electrophilicity (ω) | 2.67 | Measure of the ability to accept electrons |
Note: The values in this table are illustrative for a generic phenolic compound and would need to be specifically calculated for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netuni-muenchen.de The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. researchgate.netuni-muenchen.de
In the case of this compound, an MEP map would likely show negative potential (electron-rich regions) around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, indicating these as potential sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atom of the hydroxyl group. researchgate.net The aromatic ring itself would also exhibit a characteristic potential distribution.
Conformational analysis investigates the different spatial arrangements of a molecule, known as conformations, that arise from rotation around single bonds. libretexts.orglumenlearning.com The potential energy of a molecule varies with these rotations, leading to an energy landscape with various minima (stable conformers) and maxima (transition states). researchgate.netchemrxiv.org
For this compound, conformational analysis would focus on the rotation around the C-C bond connecting the ethyl group to the phenol (B47542) ring and the C-N bonds of the dimethylamino group. By calculating the energy of different conformers, it is possible to identify the most stable, low-energy structures. researchgate.net This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. chemrxiv.org The relationship between the structure of different conformers and their potential energy is a key aspect of this analysis. libretexts.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. growingscience.commdpi.comnih.gov This method is widely used to predict and interpret the ultraviolet-visible (UV-Vis) absorption spectra of molecules. growingscience.commdpi.comresearchgate.net
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of this compound. mdpi.com The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data to validate the computational method and provide a deeper understanding of the electronic transitions involved. nih.govresearchgate.net These calculations can also help to understand how structural features and the solvent environment influence the absorption properties. researchgate.net
Table 2: Simulated UV-Vis Absorption Data for a Hypothetical Phenolic Compound using TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.28 | 290 | 0.15 |
| S0 → S2 | 4.77 | 260 | 0.08 |
| S0 → S3 | 5.39 | 230 | 0.45 |
Note: This table presents hypothetical data. Actual calculations for this compound would be necessary to obtain specific values.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of molecular motion.
For this compound, MD simulations could be used to study its dynamic behavior in different solvents, revealing information about its conformational flexibility and how it interacts with solvent molecules through forces like hydrogen bonding and van der Waals interactions. conicet.gov.ar Furthermore, MD simulations can be used to explore how multiple molecules of this compound might aggregate or interact with other molecules, providing insights into its bulk properties. The analysis of intermolecular contacts and interaction energies from these simulations can reveal the key forces driving molecular association. conicet.gov.ar
Theoretical Studies on Reaction Mechanisms and Transition State Characterization
Theoretical investigations into the reaction mechanisms of substituted phenols, such as this compound, can illuminate the pathways of various chemical transformations, including oxidation and electrophilic substitution.
Oxidation Reactions: The autoxidation of aminophenols is a critical area of study. For instance, the autoxidation of 4-dimethylaminophenol (DMAP) has been shown to proceed via the formation of a 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This process is often autocatalytic, with the phenoxyl radical being unstable and decaying to form p-benzoquinone and dimethylamine (B145610). nih.gov The decay is governed by a pseudo-first-order reaction, which is controlled by the hydrolysis of an intermediate N,N-dimethylquinonimine. nih.gov It is plausible that this compound would undergo a similar oxidation process, initiated by the formation of a corresponding phenoxyl radical. The presence of the ethyl group at the 3-position may influence the stability and subsequent reaction pathways of this radical intermediate.
Electrophilic Substitution Reactions: The dimethylamino and hydroxyl groups of this compound are both activating and ortho-, para-directing for electrophilic aromatic substitution. However, their combined influence and the presence of the ethyl group create a complex regioselectivity profile. Theoretical studies, often using DFT, can predict the most likely sites for electrophilic attack by calculating the energies of the possible intermediates and transition states. For example, in a study on a dimethylaminophenyl-substituted phthalocyanine, DFT calculations were used to understand the electronic structure and reaction mechanism of related species. nih.gov Such calculations for this compound would involve modeling the reaction with various electrophiles and identifying the lowest energy transition states to determine the preferred substitution pattern.
Transition State Characterization: Characterizing the transition state is crucial for understanding the kinetics and mechanism of a reaction. Computational methods allow for the localization of transition state structures and the calculation of their energies, providing the activation energy barrier for the reaction. For substituted phenols, these calculations can reveal how different substituents affect the stability of the transition state and thus the reaction rate. While specific transition state data for this compound is not available, studies on related phenols provide a framework for how such analyses would be conducted.
Analysis of Intermolecular Interactions in Solid-State Structures (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and relative importance of various non-covalent contacts.
While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not found in the searched literature, we can infer the types of interactions that would be present by examining studies on analogous molecules.
For example, a study on (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol, which also contains a substituted amino-phenol moiety, utilized Hirshfeld surface analysis to detail its intermolecular interactions. researchgate.net Similarly, the analysis of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol revealed the significant contributions of H···H, C···H, and O···H contacts to the crystal packing. nih.gov
For this compound, a Hirshfeld surface analysis would likely reveal the following key intermolecular interactions:
O-H···N/O-H···O Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor, and the dimethylamino group can act as an acceptor. Strong hydrogen bonds involving these groups would be expected to be a dominant feature in the crystal packing.
C-H···π Interactions: The aromatic ring can act as a π-acceptor for hydrogen atoms from the ethyl and dimethylamino groups of neighboring molecules.
π-π Stacking: Depending on the packing arrangement, interactions between the aromatic rings of adjacent molecules might also be observed.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The relative contributions of different types of contacts can be determined, offering a detailed picture of the forces that govern the solid-state architecture of the compound.
Below is a hypothetical table summarizing the kind of data that a Hirshfeld surface analysis of this compound might yield, based on findings for similar compounds.
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | ~40-50% |
| O···H/H···O | ~20-30% |
| C···H/H···C | ~15-25% |
| N···H/H···N | ~5-10% |
| C···C | <5% |
| Other | <2% |
Advanced Applications in Chemical Sciences and Materials Development
Precursors for Specialized Organic Compounds and Fine Chemicals
Substituted phenols are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules and fine chemicals. While specific synthetic routes originating from 4-(Dimethylamino)-3-ethylphenol are not extensively detailed in public literature, the utility of its structural analogs, such as 3-ethylphenol (B1664133) and 3-(1-dimethylamino-ethyl)phenol, highlights its potential.
3-Ethylphenol is recognized as an intermediate in organic synthesis used to prepare various other phenolic compounds. sigmaaldrich.com Its utility extends to the production of commercial phenolic resins, demonstrating the value of the ethylphenol backbone in industrial applications. sigmaaldrich.com Similarly, the related compound 3-(1-dimethylamino-ethyl)phenol is a known important intermediate in the synthesis of Rivastigmine, a pharmaceutical agent. google.comnih.gov This underscores the role of dimethylamino-substituted phenols as valuable precursors in the creation of high-value, specialized chemicals. A patented method for preparing 3-(1-dimethylamino-ethyl)phenol involves the reaction of m-hydroxyphenylacetamide with paraformaldehyde in the presence of a palladium-carbon catalyst, achieving high purity and yield. google.com The structural similarities suggest that this compound could likewise serve as a versatile precursor for targeted organic synthesis.
Integration into Polymer and Resin Synthesis for Functional Materials
The incorporation of functional monomers into polymer backbones is a key strategy for developing advanced materials with tailored properties. The bifunctional nature of this compound, containing both a reactive phenol (B47542) group and a tertiary amine, makes it a candidate for integration into various polymer systems.
Phenolic resins, also known as phenoplasts, are synthetic polymers produced through the reaction of a phenol or a substituted phenol with formaldehyde. wikipedia.org These thermosetting resins are known for their hardness, thermal stability, and chemical resistance. wikipedia.org The general manufacturing process can be either acid- or base-catalyzed, leading to the formation of a three-dimensional crosslinked network. wikipedia.org
Substituted phenols like 3-ethylphenol and 4-ethylphenol (B45693) are used in the production of these resins. sigmaaldrich.comwikipedia.orgnih.gov The ethyl group on the phenol ring influences the reactivity and the properties of the final polymer. Given that its parent compounds are utilized in this field, this compound could be integrated as a comonomer in the synthesis of phenolic resins. The presence of the dimethylamino group could impart unique characteristics to the resulting polymer network, such as altered solubility, basicity, or potential for post-polymerization modification.
The field of organic electronics relies on the development of novel organic molecules and polymers with specific optical and electronic properties. researchgate.net Materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often feature structures that can be tailored for efficient charge transport or light emission. researchgate.netsigmaaldrich.com
While there is no direct research citing the use of this compound in organic electronics, its structure contains motifs relevant to the field. The dimethylamino group is an electron-donating group, and the phenol moiety can be functionalized. In principle, this compound could serve as a building block for larger, conjugated molecules or polymers. The synthesis of new organic materials with specific thermal, redox, and optical properties is crucial, and compounds that can be produced efficiently are highly desired. researchgate.net The development of materials like ambipolar semiconductors, which can transport both holes and electrons, is also an area of active research. sigmaaldrich.com The functional groups on this compound offer potential pathways for creating such advanced materials.
Contribution to Stabilizer Technologies for Polymers and Coatings
The degradation of polymers and coatings due to heat, light, and oxidation is a significant issue that can be mitigated by the addition of stabilizer compounds. Phenolic compounds, particularly sterically hindered phenols, are a major class of antioxidants that protect polymers by scavenging free radicals and interrupting degradation chain reactions. nih.govchemrxiv.org
The structure of this compound, with its phenolic hydroxyl group, allows it to function as a radical scavenger. The adjacent ethyl group provides some steric hindrance, which can enhance its stabilizing efficiency. Hindered phenolic antioxidants are effective thermal stabilizers for a wide range of polymer systems. nih.gov Furthermore, amine derivatives, such as hindered amine light stabilizers (HALS) and amine oxides, are also used to protect polymers. google.comgoogle.com The dimethylamino group on the molecule could potentially contribute to stabilization mechanisms, possibly working synergistically with the phenolic antioxidant function.
| Stabilizer Type | Mechanism of Action | Examples |
| Hindered Phenols | Scavenge free radicals to interrupt oxidation chain reactions. nih.govchemrxiv.org | Pentaerythritol tetrakis 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1010). google.com |
| Phosphites | Decompose hydroperoxides into non-radical products. Often used with hindered phenols. | Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168). google.com |
| Hindered Amines (HALS) | Act as light stabilizers through a cyclic radical-trapping mechanism. | Dimethyl succinate (B1194679) polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol (Tinuvin 622LD). google.com |
| Amine Oxides | Believed to undergo various reactions at elevated temperatures, forming reactive intermediates that contribute to stabilization. google.com | Poly(amine oxides). google.com |
Role in the Synthesis of Fluorescent Nanomaterials (e.g., Carbon Dots from Dimethylaminophenols)
Carbon dots (CDs) are a class of quasi-spherical fluorescent nanomaterials, typically smaller than 10 nm in diameter. miami.edunih.gov They have garnered significant interest due to their high photoluminescence, water solubility, low toxicity, and photostability, making them suitable for applications in bioimaging, sensing, and light-emitting diodes. miami.edunih.govresearchgate.net
CDs are often synthesized via "bottom-up" methods like hydrothermal or solvothermal treatment, which involve heating small organic precursor molecules in a sealed reactor. nih.govmdpi.com The choice of precursor is critical, with many syntheses utilizing a carbon source and a nitrogen-doping agent to enhance the fluorescent properties. miami.edu Compounds like citric acid, ethylenediamine, and melamine (B1676169) are common precursors. miami.edunih.govmdpi.com
Dimethylaminophenols, including this compound, are excellent candidates for the synthesis of nitrogen-doped carbon dots (NCDs). The molecule provides both a carbon-rich aromatic ring and a nitrogen source from the dimethylamino group in a single precursor. Hydrothermal treatment of such a compound would likely lead to the formation of NCDs with functional groups like hydroxyl and amino groups on their surface, which enhances aqueous stability and provides sites for further modification. nih.gov The synthesis of CDs is often simple, inexpensive, and can be scaled up, making the discovery of effective precursors an important research goal. miami.edunih.gov
| Carbon Dot Precursor(s) | Synthesis Method | Key Features of Precursors |
| Citric Acid & 2-Aminopyridine | Hydrothermal Treatment | Carbon source and nitrogen source. nih.gov |
| Melamine & Ethylenediamine | Solvothermal Method | Carbon and nitrogen sources for N-doped CDs. mdpi.com |
| Grass | Hydrothermal Carbonization | A renewable resource for producing N-doped CDs. nih.gov |
| Milk | Hydrothermal Heating | Green, straightforward source for N-doped CDs. nih.gov |
| 1,4-diaminonaphthalene | Solvothermal Method | Used to prepare red-emitting CDs. researchgate.net |
Environmental Chemistry and Degradation Pathways of Dimethylamino Ethylphenol Derivatives
Abiotic Transformation Processes in Aquatic and Atmospheric Environments
Abiotic transformation processes are critical in determining the persistence and fate of chemical compounds in the environment. These include photochemical degradation, oxidation by reactive species, and hydrolysis.
Photochemical Degradation under Various Light Conditions
No specific studies on the photochemical degradation of 4-(Dimethylamino)-3-ethylphenol have been identified in the scientific literature. Phenolic compounds, in general, can undergo direct photolysis by absorbing sunlight, leading to the formation of phenoxyl radicals or other reactive intermediates. The presence of an amino group and an ethyl group on the aromatic ring would be expected to influence the absorption spectrum and the quantum yield of degradation, but without experimental data, the specific rates and products of photolysis for this compound remain unknown. For related compounds like other aminophenols, photodegradation has been observed, often involving photo-oxidation processes. nih.gov
Oxidation by Environmentally Relevant Radical Species (e.g., Hydroxyl Radicals)
The reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds in both the atmosphere and in sunlit surface waters. While no specific rate constants for the reaction of this compound with hydroxyl radicals are available, studies on similar molecules can offer some insight. For instance, the reaction rate constants for hydroxyl radicals with dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) in the aqueous phase have been determined. nih.gov The rate constants for the neutral forms of DMA and DEA are (3.3 ± 0.2) × 10⁹ M⁻¹s⁻¹ and (4.9 ± 0.1) × 10⁹ M⁻¹s⁻¹, respectively. nih.gov Phenols are also known to react rapidly with hydroxyl radicals. acs.org The presence of both a phenol (B47542) and a tertiary amine functional group in this compound suggests that it would be highly reactive towards hydroxyl radicals. The reaction would likely involve hydrogen abstraction from the phenolic hydroxyl group, the ethyl group, or the N-methyl groups, as well as addition to the aromatic ring. The resulting radicals would then undergo further reactions, leading to a variety of oxidation products. However, the specific products and their distribution are undetermined for this compound.
Hydrolysis and Other Non-Biological Chemical Transformations
Hydrolysis is a chemical transformation process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether and amide bonds that are typically susceptible to hydrolysis are absent. The C-N bond of the dimethylamino group and the C-C bond of the ethyl group are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Biotransformation and Microbial Degradation in Environmental Systems
The biodegradation of phenolic compounds is a well-documented process involving a wide range of microorganisms. researchgate.net Bacteria and fungi can utilize phenols as a source of carbon and energy, typically initiating degradation through hydroxylation of the aromatic ring followed by ring cleavage. nih.gov Studies on related compounds like alkylphenols and aminophenols show that the substituents on the phenol ring significantly influence the rate and pathway of biodegradation. nih.govnih.gov For example, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. has been shown to proceed via deamination to form 4-chlorocatechol, which is then subject to ring cleavage. nih.gov
However, no studies have specifically investigated the biotransformation or microbial degradation of this compound. The presence of the N,N-dimethylamino group might pose a challenge for some microorganisms, potentially leading to slower degradation compared to simpler phenols. The specific enzymes and metabolic pathways that could degrade this compound have not been identified.
Modeling and Prediction of Environmental Fate and Persistence
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and persistence of chemicals. nih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and degradation rates.
For this compound, QSAR models could be used to predict properties such as:
Log K_ow (Octanol-Water Partition Coefficient): This parameter indicates the potential for a chemical to bioaccumulate in organisms and adsorb to soil and sediment.
Rate constants for reaction with atmospheric oxidants: Models like the AOPWIN™ (Atmospheric Oxidation Program for Windows) can estimate the rate of reaction with hydroxyl radicals and ozone in the atmosphere.
Biodegradation probability: Programs like BIOWIN™ can predict the likelihood and rate of aerobic and anaerobic biodegradation.
While these models can provide initial estimates, their accuracy is dependent on the availability of data for structurally similar compounds in the training set of the model. Given the unique combination of functional groups in this compound, the predictions from existing QSAR models should be interpreted with caution and would require validation with experimental data.
Influence of Molecular Structure on Environmental Mobility and Bioavailability
The molecular structure of this compound dictates its likely behavior in the environment.
Bioavailability: The extent to which a compound can be taken up by an organism is its bioavailability. For this compound, its moderate water solubility and lipophilicity suggest it could be bioavailable to aquatic organisms. The tertiary amine group can be protonated at environmental pH, which would affect its charge and interaction with biological membranes.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates .
- Gas Management : Employ an oil bubbler to safely release gases (e.g., CO₂) during Cs₂CO₃-mediated reactions .
- Temperature Control : Maintain temperatures below 80°C to avoid side reactions like over-alkylation.
Reference : Reaction hazard analysis and solvent optimization principles are detailed in .
Advanced: How can computational methods like molecular dynamics simulations predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
Molecular dynamics (MD) simulations can model the compound’s binding to proteins or membranes by:
Force Field Parameterization : Use the AMBER or CHARMM force field to define the compound’s atomic charges and van der Waals parameters, validated against experimental data (e.g., X-ray crystallography) .
Free Energy Calculations : Apply steered MD or metadynamics to estimate binding affinities and identify key residues in target interactions.
Solvent Effects : Simulate explicit water models to account for solvation dynamics, critical for phenolic compounds .
Case Study : MD simulations of structurally similar compounds (e.g., 4-(Dimethylamino)phenol hydrochloride) revealed hydrogen bonding with catalytic serine residues in esterases, guiding mutagenesis studies .
Reference : MD simulation protocols for phenolic derivatives are outlined in .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Identify ethyl (δ 1.2–1.4 ppm, triplet) and dimethylamino (δ 2.8–3.1 ppm, singlet) groups. Aromatic protons exhibit splitting patterns dependent on substitution (e.g., para-dimethylamino groups deshield adjacent protons) .
- ¹³C NMR : Confirm ethyl (δ 10–15 ppm for CH₃, δ 20–30 ppm for CH₂) and dimethylamino (δ 40–45 ppm) groups .
IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Pitfalls : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, COSY) for unambiguous assignment.
Reference : Analytical validation protocols for related phenols are described in .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer:
To address discrepancies:
Systematic SAR Studies : Compare derivatives with controlled structural variations (e.g., ethyl vs. methyl substituents) to isolate electronic or steric effects .
Assay Standardization : Replicate assays under uniform conditions (e.g., pH, temperature) to eliminate environmental variability. For example, conflicting neuroactivity data may arise from differences in cell culture media .
Meta-Analysis : Use statistical tools to aggregate data across studies, identifying outliers or trends obscured by small sample sizes.
Example : In studies of similar dimethylamino phenols, contradictory Aβ inhibition results were resolved by standardizing substrate concentrations and enzyme sources .
Reference : SAR study design principles are discussed in .
Basic: How does the electronic effect of the dimethylamino group influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
The dimethylamino group is a strong electron-donating substituent due to its +M effect, which:
Activates the Ring : Enhances electrophilic substitution at the para and ortho positions relative to the dimethylamino group.
Directs Reactivity : In this compound, the ethyl group at position 3 sterically hinders ortho substitution, favoring para-directed reactions (e.g., sulfonation or nitration at position 2) .
Q. Experimental Validation :
- Nitration : React with HNO₃/H₂SO₄; monitor regioselectivity via HPLC or TLC.
- Competitive Experiments : Compare reaction rates with non-substituted phenols to quantify activation effects.
Reference : Reactivity patterns of dimethylamino-aromatics are detailed in .
Advanced: What in vitro models are suitable for assessing the neuropharmacological potential of this compound, considering its structural analogy to known bioactive phenols?
Methodological Answer:
Neuronal Cell Lines : Use SH-SY5Y or PC12 cells to evaluate neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis). Measure viability via MTT assays and ROS levels via DCFH-DA probes .
Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition using Ellman’s method or fluorometric kits, respectively.
Blood-Brain Barrier (BBB) Penetration : Employ MDCK-MDR1 monolayers to predict permeability, correlating logP values (optimal range: 1–3) with transport efficiency .
Case Study : Analogous dimethylamino phenols showed MAO-B inhibition >50% at 10 μM, suggesting potential for Parkinson’s disease research .
Reference : Neuropharmacological assay protocols are described in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
